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Compound Name: Isothiazol-4-amine hydrochloride

Cat. No.: B1394989 Get Quote

An In-depth Technical Guide to Isothiazol-4-amine Hydrochloride: A Core Heterocyclic

Scaffold for Modern Drug Discovery

Abstract
Isothiazol-4-amine hydrochloride is a pivotal heterocyclic building block in medicinal

chemistry. As a derivative of the isothiazole ring system, it offers a unique combination of

aromaticity, specific heteroatom positioning, and versatile chemical reactivity. This guide

provides an in-depth review of Isothiazol-4-amine hydrochloride, intended for researchers,

scientists, and professionals in drug development. We will explore its synthesis,

physicochemical properties, and spectroscopic characterization. The primary focus will be on

its strategic application as a foundational scaffold for creating diverse, biologically active

molecules and its role in bioisosteric replacement to optimize drug candidates' pharmacokinetic

and pharmacodynamic profiles.

The Isothiazole Nucleus: A Privileged Scaffold in
Medicinal Chemistry
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and

sulfur atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic and

structural properties make it a "privileged scaffold," meaning it is a recurring motif in a multitude

of biologically active compounds.[3][4] The presence of electronegative sulfur and nitrogen

atoms facilitates a wide range of interactions with biological targets, including hydrogen
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bonding and dipole interactions, while the aromatic nature of the ring provides a rigid

framework for orienting substituents.[1]

Derivatives of the isothiazole core have demonstrated a vast spectrum of pharmacological

activities, including anticancer, antiviral, anti-inflammatory, antidiabetic, and antimicrobial

properties.[5][6][7] This broad utility stems from the isothiazole ring's ability to serve as a

bioisostere for other aromatic systems, such as phenyl or thiazole rings.[8][9] Bioisosteric

replacement is a key strategy in drug design to enhance potency, improve metabolic stability,

and reduce off-target toxicity without losing the desired biological activity.[10] Isothiazol-4-
amine hydrochloride represents a key entry point for accessing this chemical diversity,

providing a reactive amine handle for further molecular elaboration.

Physicochemical and Structural Profile
Isothiazol-4-amine hydrochloride is typically supplied as a light yellow to yellow solid that is

stable at room temperature.[11][12] Its fundamental properties are summarized below.

Property Value Reference

CAS Number 64527-29-3 [11][12]

Molecular Formula C₃H₅ClN₂S [11][13]

Molecular Weight 136.60 g/mol [11][13]

Appearance Light yellow to yellow solid [12]

Storage
Room temperature, keep in a

dry area
[11][13]

SMILES NC1=CSN=C1.[H]Cl [11][13]

The structure of Isothiazol-4-amine hydrochloride features the core isothiazole ring with an

amine group at the C4 position, protonated as a hydrochloride salt.

Caption: Structure of Isothiazol-4-amine hydrochloride.
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Synthetic Strategies for the Isothiazole Ring
The construction of the isothiazole ring is a well-established area of heterocyclic chemistry, with

several robust synthetic strategies available.[14][15] These methods generally involve the

formation of the key N-S bond through cyclization. Common approaches include:

Oxidative Cyclization: Precursors like α,β-unsaturated thiocarboxylic acid amides can

undergo oxidative cyclization to form the isothiazole ring.[15]

(3+2) Heterocyclization: This approach involves reacting a three-atom fragment with a two-

atom fragment. For instance, reacting a compound containing a C-C-N unit with a sulfur

source.[16]

(4+1) Annulation: A four-atom precursor containing C-C-C-S can react with an amine source

(like ammonium acetate) to close the ring.[17]

Ring Transformation: Isothiazoles can also be synthesized through the rearrangement or

transformation of other heterocyclic systems, such as 1,2,3-thiadiazoles.[17]

The specific synthesis of 4-substituted isothiazoles often requires careful selection of starting

materials with the desired functionality already in place or a precursor that can be converted to

the target group post-cyclization.

Plausible Synthetic Workflow for Isothiazol-4-amine
A common and direct route to introduce functionality at the C4 position is through the

diazotization of isothiazol-4-amine, which allows for its conversion to halides, azides, or other

groups.[18] This highlights the importance of having a reliable synthesis for the amine itself.

While a specific, detailed protocol for the hydrochloride salt is not available in the provided

literature, a general synthesis for the parent amine can be proposed based on established

isothiazole chemistry. One logical approach involves the cyclization of a precursor already

containing a nitrogen functionality that can be converted to an amine.

β-Ketonitrile
Precursor

Enaminonitrile
Formation

Ammonia Sulfurization &
Cyclization

Sulfur Reagent
(e.g., Lawesson's) Isothiazol-4-amineOxidation Isothiazol-4-amine

Hydrochloride
HCl
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Click to download full resolution via product page

Caption: Generalized workflow for Isothiazole-4-amine synthesis.

Spectroscopic Characterization
The structural elucidation of Isothiazol-4-amine hydrochloride and its derivatives relies on

standard spectroscopic techniques. The expected spectral features are key to verifying the

identity and purity of the compound.

Technique Expected Features

¹H NMR

- Two distinct signals in the aromatic region for

the protons at C3 and C5 of the isothiazole ring.

[19]- A broad signal for the amine protons (-

NH₂), which may exchange with D₂O. The

hydrochloride salt may show a sharper -NH₃⁺

signal.- Chemical shifts and coupling constants

will be characteristic of the substituted aromatic

system.

¹³C NMR

- Three signals corresponding to the three

carbon atoms of the isothiazole ring. The carbon

attached to the amine group (C4) will be

significantly shielded compared to the others.

IR Spectroscopy

- N-H stretching vibrations for the amine group

(typically 3300-3500 cm⁻¹).- C=C and C=N

stretching vibrations characteristic of the

aromatic ring (approx. 1400-1600 cm⁻¹).- C-S

stretching vibrations.

Mass Spectrometry

- A molecular ion peak corresponding to the free

base (C₃H₄N₂S), with a mass of 100.142 Da.

[20]

Core Applications in Drug Development
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The primary value of Isothiazol-4-amine hydrochloride lies in its role as a versatile

intermediate for synthesizing more complex and potent drug candidates.[21][22]

A Versatile Chemical Building Block
The amine group at the C4 position is a key functional handle. It readily participates in a wide

range of chemical reactions, allowing for the systematic elaboration of the core scaffold.

Key Reactions:

Amide Bond Formation: Reacting with carboxylic acids or acyl chlorides to form amides, a

common linkage in pharmaceuticals.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Diazotization: Conversion of the amine to a diazonium salt, which can then be displaced by

various nucleophiles (Sandmeyer reaction) to introduce halogens, cyano groups, and other

functionalities at the C4 position.[18]

Cross-Coupling Reactions: The isothiazole ring itself can participate in metal-catalyzed

cross-coupling reactions to build more complex architectures.[16]

Isothiazol-4-amine
Hydrochloride

Amide Derivatives

R-COCl

Sulfonamide Derivatives

R-SO₂Cl

4-Substituted Isothiazoles
(via Diazotization)

1. NaNO₂, H⁺

2. Nu⁻

N-Alkylated Derivatives

R-X, Base

Click to download full resolution via product page

Caption: Reaction pathways from Isothiazol-4-amine hydrochloride.

Strategic Use in Bioisosteric Replacement
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A critical application of the isothiazole scaffold is in bioisosteric replacement. In lead

optimization, replacing a common moiety like a phenyl ring with a heteroaromatic ring such as

isothiazole can profoundly and beneficially alter a drug candidate's properties.[8]

Advantages of Bioisosteric Replacement with Isothiazole:

Improved Metabolic Stability: Aromatic rings are often sites of CYP-mediated oxidation. The

electron-deficient nature of the isothiazole ring can make it less susceptible to such

metabolism.[8]

Modulation of Physicochemical Properties: The introduction of heteroatoms increases

polarity and can improve aqueous solubility, which is often beneficial for oral bioavailability.[8]

Reduced hERG Liability: Lipophilic aromatic groups can sometimes contribute to off-target

activity at the hERG potassium channel, a major safety concern. Replacing them with less

lipophilic heterocycles can mitigate this risk.[8]

Novel Intellectual Property: Creating novel chemical entities by modifying existing scaffolds is

crucial for securing patents.[10]

Caption: The concept of bioisosteric replacement.

A Gateway to Diverse Pharmacological Activities
The true potential of Isothiazol-4-amine hydrochloride is realized in the vast array of

biologically active molecules that can be synthesized from it. The isothiazole core is present in

compounds investigated for numerous therapeutic areas.
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Therapeutic Area
Example Activity of
Isothiazole Derivatives

Reference

Oncology

Aurora Kinase Inhibitors,

HDAC Inhibitors,

Antiproliferative agents

[1][22]

Infectious Diseases

Antiviral (including HIV and

Poliovirus), Antibacterial,

Antifungal

[1][6][7]

Inflammation Anti-inflammatory agents [6][23]

Metabolic Diseases
Antidiabetic agents (e.g.,

GPR120 agonists)
[1]

Neurology
Treatment of Parkinson's

disease, GABAA agonists
[5][16]

Conclusion and Future Perspectives
Isothiazol-4-amine hydrochloride is more than just a chemical reagent; it is a strategic tool

for innovation in drug discovery. Its stable, aromatic core combined with a reactive amine

handle provides an ideal starting point for generating libraries of diverse compounds. Its role as

a valuable bioisostere allows for the fine-tuning of drug properties to overcome common

challenges in lead optimization, such as poor metabolic stability and off-target toxicity. Future

research will likely continue to leverage this scaffold to explore new chemical space and

develop next-generation therapeutics targeting a wide range of diseases. The continued

development of novel synthetic methodologies to functionalize the isothiazole ring will further

expand the utility of this essential building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1394989?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

